L-(+)-Tartaric acid CAS 87-69-4 chemical properties
L-(+)-Tartaric acid CAS 87-69-4 chemical properties
An In-depth Technical Guide to the Chemical Properties of L-(+)-Tartaric Acid (CAS 87-69-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the chemical properties of L-(+)-Tartaric acid, CAS 87-69-4, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the causality behind its chemical behavior, its critical role in pharmaceutical applications, and the methodologies for its characterization and use.
Introduction: The Significance of a Naturally Derived Chiral Acid
L-(+)-Tartaric acid, systematically named (2R,3R)-2,3-dihydroxybutanedioic acid, is a naturally occurring dicarboxylic acid found abundantly in many plants, most notably grapes and tamarinds.[1][2][3] Historically known as a byproduct of winemaking, this alpha-hydroxy-carboxylic acid has become an indispensable tool in modern chemistry and pharmaceuticals.[3][4][5] Its value extends far beyond its use as a food acidulant; its inherent chirality makes it a cornerstone of asymmetric synthesis and a critical component in the development of stereochemically pure active pharmaceutical ingredients (APIs).[6][7][8] In pharmaceutical formulations, it is widely recognized for its roles as an excipient, pH modifier, and stabilizer, underscoring its versatility and importance.[1][6][9][10][11]
Core Physicochemical Properties
The functional utility of L-(+)-Tartaric acid is grounded in its distinct physicochemical properties. These parameters govern its solubility, reactivity, and behavior in various systems.
Quantitative Data Summary
The following table consolidates the essential physical and chemical data for L-(+)-Tartaric acid.
| Property | Value | References |
| CAS Number | 87-69-4 | [2][12] |
| Molecular Formula | C₄H₆O₆ | [2][3] |
| Molecular Weight | 150.09 g/mol | [2][3][12][13] |
| Appearance | Colorless monoclinic crystals or white crystalline powder | [1][14] |
| Taste & Odor | Odorless, with an extremely tart taste | [1][15] |
| Melting Point | 168 - 172 °C | [1][2][12][13][14] |
| Density | ~1.76 g/cm³ | [2][16] |
| pKa (at 25 °C) | pKa₁ = 2.98; pKa₂ = 4.34 | [2][17][18] |
| Specific Optical Rotation | [α]²⁰/D = +11.5° to +13.5° (c=20 in H₂O) | [2][14] |
| Flash Point | 150 °C (closed cup) | [12][17] |
Solubility Profile
L-(+)-Tartaric acid is freely soluble in water, with its solubility increasing significantly with temperature. It is also soluble in polar organic solvents but insoluble in nonpolar solvents like chloroform.[2][14][15][17]
| Solvent | Solubility |
| Water | 139 g / 100 mL at 20 °C; 343 g / 100 mL at 100 °C |
| Methanol | 1 g / 1.7 mL |
| Ethanol | 1 g / 3 mL |
| Glycerol | Soluble |
| Propanol | 1 g / 10.5 mL |
| Diethyl Ether | 1 g / 250 mL |
| Chloroform | Insoluble |
Crystal Structure
L-(+)-Tartaric acid crystallizes in the monoclinic sphenoidal system with the space group P2₁.[2][19] The precise arrangement of its molecules, including extensive hydrogen bonding networks, dictates its physical properties and plays a crucial role in the mechanism of chiral resolution.[19][20]
The Foundation of Utility: Stereochemistry
Tartaric acid possesses two chiral centers (at C2 and C3), giving rise to four stereoisomers: the enantiomeric pair L-(+) and D-(-), the achiral meso compound, and the racemic mixture (DL).[19] The naturally occurring and most commercially significant isomer is L-(+)-tartaric acid, which has the (2R,3R) absolute configuration.[2] This defined three-dimensional structure is the basis for its application in separating enantiomers.
Caption: Stereoisomers of Tartaric Acid.
Chemical Reactivity and Key Transformations
As a di-carboxylic, di-hydroxy acid, L-(+)-tartaric acid exhibits a rich and predictable reactivity profile.
Esterification
The two carboxylic acid groups readily undergo acid-catalyzed esterification with alcohols. This reaction is fundamental for creating tartrate derivatives used as chiral building blocks.
This protocol describes the Fischer esterification of L-(+)-tartaric acid with ethanol using a solid acid catalyst to minimize side reactions.
-
Apparatus Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
Reagent Charging: To the flask, add L-(+)-tartaric acid (15.0 g, 100 mmol), dry ethanol (73.0 mL, 1.25 mol), and Amberlyst 15 ion-exchange resin (1.0 g) as the acid catalyst.[21]
-
Reaction: Heat the mixture to reflux under gentle stirring. Vigorous stirring should be avoided to prevent mechanical degradation of the resin beads.[21] Maintain reflux for 48 hours.
-
Work-up: Cool the reaction mixture in an ice bath to allow the catalyst to settle.
-
Filtration: Decant and filter the solution through a fluted filter paper to remove the catalyst.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield diethyl L-tartrate as a colorless liquid.[21]
Caption: Workflow for the Esterification of L-(+)-Tartaric Acid.
Oxidation and Reduction
-
Oxidation: Treatment with hydrogen peroxide in the presence of a ferrous salt (Fenton's reagent) oxidizes tartaric acid to dihydroxymaleic acid.[4][22]
-
Reduction: Reaction with a strong reducing agent like hydriodic acid reduces the secondary alcohol groups, yielding succinic acid.[22]
Complexation and Chelation
The adjacent hydroxyl and carboxyl groups allow L-(+)-tartaric acid to act as an effective chelating agent for metal ions. This property is famously utilized in Fehling's solution, where it complexes with Cu²⁺ ions to prevent their precipitation as copper hydroxide. This chelating ability is also harnessed in pharmaceutical formulations to sequester metal ions that might otherwise catalyze the degradation of an API.[1]
Thermal Behavior
Upon heating, L-(+)-tartaric acid undergoes a series of transformations.
-
Between 170-180 °C, it can isomerize to form metatartaric acid and amorphous anhydrides.[22]
-
At temperatures above 220 °C, it decomposes, often leaving a carbonaceous residue.[22] This thermal instability is a key consideration during formulation processes like melt extrusion.
Analytical Characterization Methods
Validating the identity, purity, and concentration of L-(+)-tartaric acid is crucial.
Acid-Base Titration
As a diprotic acid, L-(+)-tartaric acid can be accurately quantified by titration with a standardized strong base, such as sodium hydroxide. The titration curve will exhibit two equivalence points corresponding to the neutralization of the two carboxylic acid protons.
-
Sample Preparation: Accurately weigh and dissolve a sample of L-(+)-tartaric acid in deionized water.
-
Titration: Place a calibrated pH electrode in the solution and titrate with a standardized solution of ~0.1 M NaOH, recording the pH after each addition of titrant.
-
Endpoint Determination: Plot the pH versus the volume of NaOH added. The two equivalence points can be determined from the points of maximum slope on the curve (or by using the first or second derivative of the curve). The amount of tartaric acid is calculated from the volume of NaOH required to reach the second equivalence point.
Caption: Idealized Titration Curve for L-(+)-Tartaric Acid.
Spectroscopic and Qualitative Analysis
-
Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for confirming the molecular structure.[23][24] ¹H NMR and ¹³C NMR spectra provide characteristic signals for the methine and carboxyl groups.[3][25]
-
Qualitative Tests: A classic identification test involves heating a small crystal with concentrated sulfuric acid and a sulforesorcinol reagent, which produces an intense violet color.[14] Another test is the immediate formation of a crystalline precipitate upon adding a potassium acetate solution.[14]
Critical Applications in Pharmaceutical Development
The chemical properties of L-(+)-tartaric acid directly translate to its indispensable roles in the pharmaceutical industry.
-
Chiral Resolving Agent: This is arguably its most high-value application. Racemic mixtures of chiral basic drugs can be reacted with L-(+)-tartaric acid. This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, notably solubility.[7] This difference allows for their separation by fractional crystallization, enabling the isolation of the desired single-enantiomer drug.[7][8][15]
-
Excipient in Formulations: It is widely used as an acidulant in combination with bicarbonates to create effervescent tablets and powders.[1][6][9] The in-situ generation of CO₂ aids in rapid disintegration and dissolution, often improving palatability.[6]
-
pH Regulation and Buffering: In liquid formulations like syrups and injectables, it serves as a buffering agent to maintain a specific pH, which is often critical for API stability and solubility.[6][8][9]
-
API Stability and Solubility Enhancement: By maintaining an acidic microenvironment or through specific molecular interactions, it can enhance the shelf life and improve the dissolution rate of certain APIs.[1][6]
-
Chiral Pool Synthesis: Pure L-(+)-tartaric acid serves as a versatile and economic starting material (a "chiral pool") for the synthesis of more complex chiral molecules and APIs.[8][15]
Safety, Handling, and Storage
L-(+)-Tartaric acid is a combustible solid and should be handled with appropriate care.[1][26] It is incompatible with strong oxidizing agents, bases, and reducing agents.[1]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a dust mask, should be worn when handling the powder to avoid skin, eye, and respiratory irritation.[13][27][28]
-
First Aid: In case of eye contact, flush immediately with copious amounts of water for at least 15 minutes.[28] For skin contact, wash the affected area with soap and water.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1][13][28]
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